Compound Description: HNPC-A9229 is another pyrimidin-4-amine derivative identified as a potent fungicide with improved safety profile compared to compound 2a []. This compound exhibits excellent fungicidal activity against various fungal pathogens, including Puccinia sorghi and Erysiphe graminis []. Importantly, it demonstrates superior or comparable fungicidal potency to several commercial fungicides while possessing low toxicity to rats, making it a promising candidate for further development [].
Compound Description: Compound 19 represents a thieno[3,2-d]pyrimidin-4-amine derivative that acts as an inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis []. This enzyme is a promising drug target for tuberculosis, particularly in combination therapies targeting energy metabolism []. Compound 19 effectively inhibits Cyt-bd activity, leading to ATP depletion in different Mycobacterium strains []. Its potency highlights the potential of thieno[3,2-d]pyrimidin-4-amines as a novel scaffold for developing anti-tuberculosis drugs.
Compound Description: This series of analogues comprises 2/6-aryl/heteroaryl substituted N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine derivatives []. These compounds were synthesized through a cost-effective process involving initial substitution on dichloropyrimidines followed by Suzuki coupling with boronic acids or esters []. The specific biological activities of these analogues are not described in the provided abstract.
Compound Description: This compound is a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative synthesized through nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine []. The structure of this compound was confirmed through various spectroscopic techniques and X-ray analysis []. The specific biological activity of this compound is not discussed in the provided abstract.
Compound Description: This series of 20 derivatives was synthesized using a microwave-assisted Dimroth rearrangement, showcasing the efficiency and versatility of this synthetic approach []. The specific biological activities of these derivatives are not described in the provided abstract.
3,5-dichloropyridin-4-amine (DCPA)
Compound Description: This compound was used to synthesize a series of Schiff bases by condensation reactions with substituted aldehydes [, ]. The resulting Schiff bases were then analyzed for their structural and vibrational properties using DFT calculations [, ].
Compound Description: This compound's structure was determined using X-ray crystallography, revealing the spatial arrangement of the 2-methoxyphenyl and 3,5-dimethoxyphenyl rings attached to the central 2-aminopyrimidine ring []. The crystal structure also revealed the formation of N—H…N and N—H…O hydrogen bonds, providing insights into the intermolecular interactions of this compound [].
Compound Description: This series of compounds was synthesized as potential anti-inflammatory and antimicrobial agents []. They feature a benzimidazole system at position 6 of the thieno[2,3-d]pyrimidin-4(1H)-one core and either an oxo or thioxo group at position 2 [].
Compound Description: This compound, discovered through a drug discovery campaign leveraging a library of PDE5 inhibitors, demonstrates highly selective inhibition of phosphodiesterase 10A (PDE10A) []. PDE10A is considered a potential therapeutic target for psychosis and schizophrenia [].
6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives
Compound Description: This series of compounds, described in a patent, represents substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives investigated for their potential in treating cardiovascular and renal diseases [].
(R)- and (S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Compound Description: This study focuses on the synthesis and biological evaluation of two enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives []. The R-enantiomer exhibited higher antitumor activity against the MCF-7 breast cancer cell line compared to the drug gefitinib [].
Compound Description: This compound is an acetylarylamine-S-DACO derivative found to possess potent inhibitory activity against the Zika virus (ZIKV) []. It targets the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) and demonstrates good in vitro antiviral activity without cell species specificity [].
Overview
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C12H13N3 and a molecular weight of 199.25 g/mol. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their biological significance and utility in medicinal chemistry. Pyrimidine compounds, including this specific derivative, have been explored for their potential therapeutic applications, particularly in the development of drugs targeting various diseases, including cancer and viral infections.
Synthesis Analysis
Methods
The synthesis of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can be approached through several methods, often involving hybrid catalysts. One notable method includes the reaction of N-aryl-β-alanine or its hydrochloride with urea and acetic acid under reflux conditions for an extended period (approximately 14 hours) to yield pyrimidine derivatives.
Technical Details
Reagents: The synthesis typically requires N-aryl-β-alanine or its hydrochloride, urea, and acetic acid.
Conditions: The reaction is conducted under reflux, which allows for high temperatures that facilitate the formation of the pyrimidine ring structure.
Yield: The efficiency of the synthesis can vary based on the specific conditions employed, including temperature and reaction time.
Molecular Structure Analysis
Structure
The structure of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine features a pyrimidine ring substituted with a 3,5-dimethylphenyl group at the sixth position and an amino group at the fourth position.
InChI Key: FPPCVRQWJPJYEA-UHFFFAOYSA-N These identifiers facilitate the identification and characterization of the compound in chemical databases.
Chemical Reactions Analysis
Reactions
6-(3,5-Dimethylphenyl)pyrimidin-4-amine participates in various chemical reactions typical for pyrimidine derivatives. These include nucleophilic substitutions and coupling reactions that can modify its structure for further applications.
Technical Details
Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
Coupling Reactions: It can also undergo coupling reactions to form more complex structures that may have enhanced biological activity.
Mechanism of Action
Process
The mechanism of action for 6-(3,5-Dimethylphenyl)pyrimidin-4-amine primarily involves its interaction with biological targets such as protein kinases.
Data
Target Interaction: It has been shown to inhibit tyrosine-protein kinase SYK, affecting downstream signaling pathways involved in cell growth and differentiation.
Biochemical Pathways: The compound influences various biochemical pathways critical for cellular processes such as apoptosis and metabolism.
Physical and Chemical Properties Analysis
Physical Properties
6-(3,5-Dimethylphenyl)pyrimidin-4-amine is typically characterized by:
Appearance: Yellow crystalline solid
Melting Point: Reported around 87° to 89°C depending on purity.
Chemical Properties
Solubility: Soluble in organic solvents like dimethylformamide and ethanol.
Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications
Scientific Uses
6-(3,5-Dimethylphenyl)pyrimidin-4-amine has significant applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent against various diseases due to its ability to inhibit specific protein kinases.
Drug Development: The compound serves as a scaffold for designing new drugs aimed at treating cancer and other proliferative diseases by targeting cell signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.